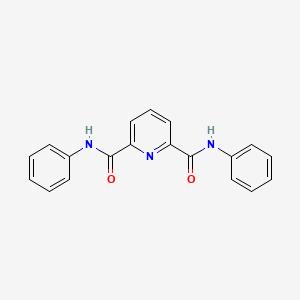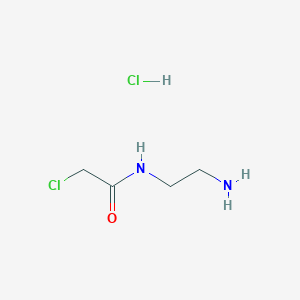
N-Nosyl-N'-Boc-1,4-diaminobutane, N-(2-Nitrobenzenesulfonyl)-N'-(t-Butyloxycarbonyl)-1,4-diaminobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Nosyl-N'-Boc-1,4-diaminobutane, N-(2-Nitrobenzenesulfonyl)-N'-(t-Butyloxycarbonyl)-1,4-diaminobutane is a useful research compound. Its molecular formula is C15H23N3O6S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-Nosyl-N'-Boc-1,4-diaminobutane, N-(2-Nitrobenzenesulfonyl)-N'-(t-Butyloxycarbonyl)-1,4-diaminobutane is 373.13075664 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Nosyl-N'-Boc-1,4-diaminobutane, N-(2-Nitrobenzenesulfonyl)-N'-(t-Butyloxycarbonyl)-1,4-diaminobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nosyl-N'-Boc-1,4-diaminobutane, N-(2-Nitrobenzenesulfonyl)-N'-(t-Butyloxycarbonyl)-1,4-diaminobutane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Pharmacologically Active Compounds
N-Nosyl-N’-Boc-1,4-diaminobutane: is used in the synthesis of pharmacologically active compounds . The protection of amine groups allows for selective reactions to occur at other functional groups without interference. This is particularly important in multi-step synthetic routes where the amine functionality must be preserved until a later stage.
Selective N-Boc Protection
The compound is employed for the selective N-Boc protection of amines . This process is essential in synthetic chemistry, where protecting groups are used to temporarily mask certain functionalities during a chemical reaction. The N-Boc group is known for its stability and can be removed under mild conditions when necessary.
In peptide synthesis, N-Nosyl-N’-Boc-1,4-diaminobutane can be used to introduce a C4-spacer . This spacer can help in the construction of peptides with specific secondary structures or to distance functional groups within a peptide chain.
Preparation of Spermidine Analogues
This compound is also useful in the preparation of spermidine analogues . Spermidine is a polyamine involved in cellular metabolism and is of interest due to its various biological activities. Analogues of spermidine can be studied for their potential enhanced or altered biological effects.
Green Chemistry Applications
Lastly, the compound finds applications in green chemistry, where it’s used in processes that aim to reduce or eliminate the use and generation of hazardous substances . The N-Boc protection, for example, can be achieved under ultrasound irradiation and catalyst-free conditions, which aligns with the principles of green chemistry.
属性
IUPAC Name |
tert-butyl N-[4-[(2-nitrophenyl)sulfonylamino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O6S/c1-15(2,3)24-14(19)16-10-6-7-11-17-25(22,23)13-9-5-4-8-12(13)18(20)21/h4-5,8-9,17H,6-7,10-11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYJAZUNHDNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nosyl-N'-Boc-1,4-diaminobutane, N-(2-Nitrobenzenesulfonyl)-N'-(t-Butyloxycarbonyl)-1,4-diaminobutane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)








![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)



